molecular formula C10H11N3O2 B112929 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione CAS No. 71202-91-0

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

Cat. No. B112929
CAS RN: 71202-91-0
M. Wt: 205.21 g/mol
InChI Key: PTVDNZQYPWTLBQ-UHFFFAOYSA-N
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Description

“3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione” is a compound with the molecular formula C10H11N3O2 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of “3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione” can be represented by the canonical SMILES string: CC1(C(=O)N(C(=O)N1)N)C2=CC . Further structural analysis may require advanced computational methods or experimental techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione” include its molecular weight and formula, which are 205.21 and C10H11N3O2, respectively . More detailed properties may require experimental determination or computational prediction .

Scientific Research Applications

  • Agricultural Chemistry and Crop Protection

    • Results : Quantitative data on disease reduction, yield improvement, and safety profiles guide its potential use in agriculture .
  • Medicinal Chemistry and Drug Development

    • Results : Insights into its binding affinity, toxicity, and potential therapeutic applications emerge .
  • Biochemical Research and Enzyme Inhibition

    • Results : Quantitative inhibition constants (Ki values) and mechanistic insights guide drug design or enzyme modulation .
  • Materials Science and Organic Synthesis

    • Results : New compounds, polymers, or functional materials emerge, impacting diverse applications .
  • Environmental Chemistry and Water Treatment

    • Results : Removal efficiency for contaminants (e.g., heavy metals) and stability under environmental conditions .
  • Computational Chemistry and Molecular Modeling

    • Results : Insights into electronic structure, binding sites, and thermodynamics aid in understanding its properties .

Future Directions

The future directions for research on “3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione” could involve further exploration of its synthesis, reactivity, and potential biological activities. Given its structural similarity to thiazolidinones, it may also be of interest to investigate its potential as a PPAR activator .

properties

IUPAC Name

3-amino-5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-10(7-5-3-2-4-6-7)8(14)13(11)9(15)12-10/h2-6H,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVDNZQYPWTLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405547
Record name 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione

CAS RN

71202-91-0
Record name 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
2
Citations
PI Mateeva, RY Prodanova, MN Marinov… - BULGARIAN …, 2017 - bcc.bas.bg
Anti-inflammatory effects of newly synthesized derivatives of indomethacin with 3-aminospirohydantoins and 3-amino-5-methyl-5-phenylimidazolidine-2, 4-dione, have been studied. It …
Number of citations: 6 www.bcc.bas.bg
MN Marinov, ED Naydenova… - Bulgarian …, 2017 - … LIBRARY 7 NOEMVRI NO 1, SOFIA …
Number of citations: 1

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